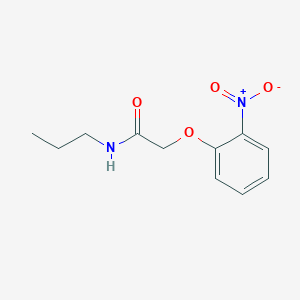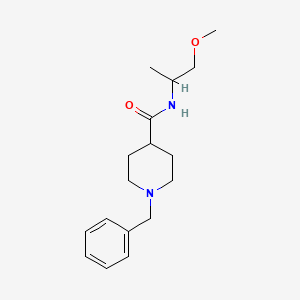![molecular formula C10H11BrClNO B7470203 N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide, also known as BPECA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the chloroacetamide family, which is known for its diverse range of applications in the fields of medicine, agriculture, and material science. BPECA has been of particular interest due to its unique chemical structure and potential for use in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth. By inhibiting HDAC activity, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is thought to induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing changes in gene expression and protein activity. These effects are thought to be due to the compound's ability to inhibit the activity of HDACs and other enzymes and proteins involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly potent and selective inhibitor of HDAC activity, making it a valuable tool for studying the role of HDACs in cancer and other diseases. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is that it is relatively expensive to synthesize and may not be readily available in large quantities.
Orientations Futures
There are many future directions for research on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its potential applications in medicine and other fields. Some possible areas of focus include:
- Further studies on the mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its effects on gene expression and protein activity.
- Development of new therapies and drugs based on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other HDAC inhibitors.
- Investigation of the potential use of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Studies on the potential agricultural and material science applications of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other chloroacetamide compounds.
Overall, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential uses, but the current research suggests that it may be a valuable tool for the development of new therapies and drugs.
Méthodes De Synthèse
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with ethylamine, followed by chlorination with thionyl chloride. This process typically yields a high-purity product that can be further purified using standard laboratory techniques. Other methods of synthesis may also be used depending on the specific application of the compound.
Applications De Recherche Scientifique
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been studied extensively for its potential use in scientific research, particularly in the areas of cancer treatment and drug development. Recent studies have shown that N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVVMRZOAXDWMK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)

![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)

![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
